molecular formula C9H10F2O2S B13329472 4-Difluoromethanesulfonyl-1,2-dimethylbenzene

4-Difluoromethanesulfonyl-1,2-dimethylbenzene

Cat. No.: B13329472
M. Wt: 220.24 g/mol
InChI Key: HEUMQBXOMYVQDS-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonyl-1,2-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with methyl groups at the 1- and 2-positions (ortho configuration) and a difluoromethanesulfonyl (-SO₂CF₂H) group at the 4-position. This structure combines electron-donating methyl groups with a strongly electron-withdrawing sulfonyl moiety modified by fluorine atoms. Such a combination imparts unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research, particularly as a precursor or functional intermediate. While direct references to this exact compound are absent in the provided evidence, its analogs and structural relatives offer critical insights for comparison.

Properties

Molecular Formula

C9H10F2O2S

Molecular Weight

220.24 g/mol

IUPAC Name

4-(difluoromethylsulfonyl)-1,2-dimethylbenzene

InChI

InChI=1S/C9H10F2O2S/c1-6-3-4-8(5-7(6)2)14(12,13)9(10)11/h3-5,9H,1-2H3

InChI Key

HEUMQBXOMYVQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethanesulfonyl-1,2-dimethylbenzene typically involves the sulfonylation of 1,2-dimethylbenzene (o-xylene) with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the sulfonyl group, the compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

Major Products:

    Nitration: Produces nitro derivatives.

    Halogenation: Yields halogenated products.

    Oxidation: Results in carboxylic acids.

Scientific Research Applications

4-Difluoromethanesulfonyl-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Difluoromethanesulfonyl-1,2-dimethylbenzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 4-position significantly influences molecular weight, polarity, and solubility. A comparative analysis is provided below:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Physical Properties Reference
4-tert-Butyl-1,2-dimethylbenzene tert-Butyl (-C(CH₃)₃) 162.28 High hydrophobicity; lower polarity
4-Bromo-1,2-dimethylbenzene Bromo (-Br) 185.06 Density: 1.37 g/mL; bp: 215°C
4-Chloro-1,2-dimethylbenzene Chloro (-Cl) ~154.6 Forms isomers; difficult separation
4-(Methylsulfonyl)-1,2-benzenediamine Methylsulfonyl (-SO₂CH₃) 186.23 Polar; high solubility in polar solvents
4-Difluoromethanesulfonyl-1,2-dimethylbenzene Difluoromethanesulfonyl (-SO₂CF₂H) ~242 (estimated) High polarity; moderate volatility (inferred) N/A

Key Observations :

  • Polarity: The difluoromethanesulfonyl group enhances polarity compared to halogenated analogs (e.g., -Br, -Cl) due to the electronegativity of fluorine and the sulfonyl group. This increases solubility in polar solvents like methanol or acetonitrile.
  • Molecular Weight : Fluorine and sulfonyl groups contribute to a higher molecular weight compared to tert-butyl or halogenated derivatives.
  • Boiling Points : Brominated analogs exhibit higher boiling points (e.g., 215°C for 4-bromo-1,2-dimethylbenzene) due to increased molecular mass and van der Waals forces .

Reactivity and Chemical Behavior

  • Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing incoming electrophiles to meta positions. Fluorine atoms further enhance this deactivation, reducing reactivity compared to tert-butyl or ethyl analogs .
  • Nucleophilic Attack : The sulfonyl group is susceptible to nucleophilic displacement under basic conditions, a property exploited in pharmaceutical modifications.

Biological Activity

4-Difluoromethanesulfonyl-1,2-dimethylbenzene, a sulfonyl-containing aromatic compound, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C9H10F2O2S
  • Molecular Weight: 222.24 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

  • Enzyme Inhibition:
    • The compound has shown the ability to inhibit specific enzymes that play a role in inflammatory and metabolic processes. For instance, it can interact with cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
  • Receptor Modulation:
    • It has been observed to modulate receptor activity, particularly those involved in neurotransmission and cellular signaling pathways. This modulation can lead to altered physiological responses.
  • Antimicrobial Activity:
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Enzyme Interaction

A study focusing on the interaction of this compound with COX enzymes revealed that the compound could effectively reduce the activity of COX-2, leading to decreased inflammatory responses in vitro. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was found that concentrations above 20 µg/mL resulted in significant growth inhibition. The minimum inhibitory concentration (MIC) was established at 10 µg/mL for both bacterial strains, suggesting its potential as a therapeutic agent in combating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureCOX-2 Inhibition15
SulfanilamideStructureAntibacterial25
Benzene SulfonamideStructureCOX Inhibition20

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